(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more . For this compound, the molecular weight is 329.33. Other specific physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Corrosion Inhibition and Material Science
Experimental and Quantum Chemical Studies on Corrosion Inhibition
Thiazolidinedione derivatives, including variations of the specified compound, have been investigated for their role as corrosion inhibitors for mild steel in hydrochloric acid solutions. Studies indicate that these compounds exhibit significant inhibition efficiency, which increases with concentration. Techniques such as weight loss, electrochemical polarization, and electrochemical impedance spectroscopy (EIS) were employed to demonstrate the effectiveness of these inhibitors. The adsorption of these inhibitors on mild steel surfaces adheres to the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface. Furthermore, scanning electron microscopy (SEM) and theoretical calculations support these findings, highlighting the potential of thiazolidinedione derivatives in corrosion protection applications (Yadav, Behera, Kumar, & Yadav, 2015).
Chemistry and Synthesis
Synthesis and Structure of New Thiazolidinedione Derivatives
Research into the synthesis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones has contributed to our understanding of the broad spectrum of biological activities associated with these compounds. These derivatives have been synthesized through direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride. The structural confirmation by elemental analysis, IR, 1H NMR, and MS spectroscopy, alongside crystal structure determination via single-crystal X-ray diffraction, provides valuable insights into the chemical properties and potential applications of these compounds in medicinal chemistry and material science (Popov-Pergal et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c18-11-4-2-10(3-5-11)17-15(21)14(23-16(17)22)8-9-1-6-12(19)13(20)7-9/h1-8,18-20H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWKVWKLDKVTBD-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC(=C(C=C3)O)O)/SC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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